
Dibromoacetic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibromoacetic anhydride is a chemical compound with the molecular formula C4H2Br2O3. It is an anhydride derivative of dibromoacetic acid and is known for its reactivity and utility in various chemical processes. This compound is of interest in both academic research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibromoacetic anhydride can be synthesized through the reaction of dibromoacetic acid with acetic anhydride. The reaction typically involves heating the mixture to facilitate the formation of the anhydride. Another method involves the use of thionyl chloride to convert dibromoacetic acid into its corresponding acyl chloride, which then reacts with a carboxylate anion to form the anhydride .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where dibromoacetic acid is treated with acetic anhydride under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dibromoacetic anhydride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: Reacts with nucleophiles such as water, alcohols, and amines to form dibromoacetic acid, esters, and amides, respectively.
Hydrolysis: Reacts with water to form dibromoacetic acid.
Reduction: Can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols: For esterification reactions.
Amines: For amide formation.
Lithium Aluminum Hydride: For reduction reactions.
Major Products Formed
Dibromoacetic Acid: Formed through hydrolysis.
Esters: Formed through reaction with alcohols.
Amides: Formed through reaction with amines.
Primary Alcohols: Formed through reduction.
Applications De Recherche Scientifique
Dibromoacetic anhydride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various dibromoacetyl derivatives.
Medicine: Investigated for its potential use in pharmaceutical synthesis and drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of dibromoacetic anhydride involves nucleophilic acyl substitution reactions. The compound’s carbonyl carbon is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic Anhydride: Similar in structure but lacks the bromine atoms.
Bromoacetic Acid: The parent acid of dibromoacetic anhydride.
Chloroacetic Anhydride: Similar in structure but contains chlorine atoms instead of bromine.
Uniqueness
This compound is unique due to the presence of two bromine atoms, which impart distinct reactivity and properties compared to other anhydrides. This makes it particularly useful in specific synthetic applications where bromine functionality is desired .
Propriétés
Numéro CAS |
105822-47-7 |
|---|---|
Formule moléculaire |
C4H2Br4O3 |
Poids moléculaire |
417.67 g/mol |
Nom IUPAC |
(2,2-dibromoacetyl) 2,2-dibromoacetate |
InChI |
InChI=1S/C4H2Br4O3/c5-1(6)3(9)11-4(10)2(7)8/h1-2H |
Clé InChI |
VGCSPGQZLMQTHC-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)OC(=O)C(Br)Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


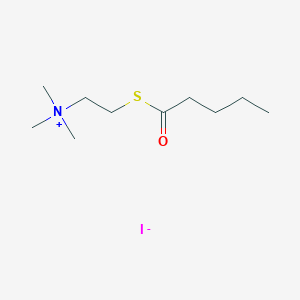

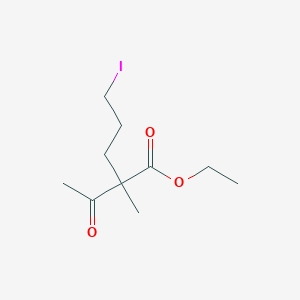

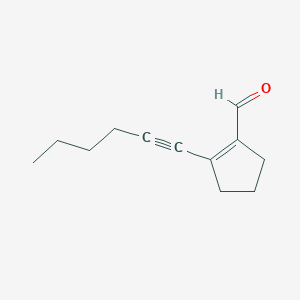
![1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane](/img/structure/B14326140.png)

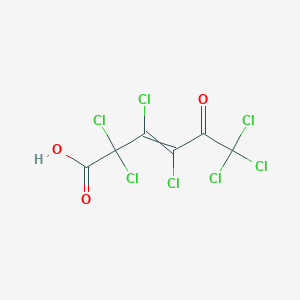

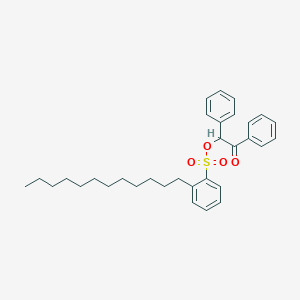
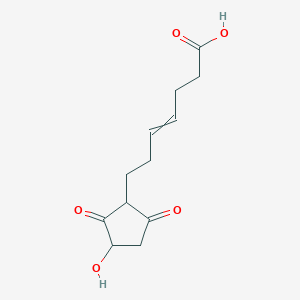


![2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide](/img/structure/B14326177.png)
